molecular formula C25H28N2O3 B5486956 N-{1-[(allylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-butoxybenzamide

N-{1-[(allylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-butoxybenzamide

Cat. No.: B5486956
M. Wt: 404.5 g/mol
InChI Key: OONIXYMLVFYTBL-PXHMOYOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-((ALLYLAMINO)CARBONYL)-2-(4-METHOXYPHENYL)VINYL)BENZAMIDE” is a chemical with the linear formula C20H20N2O3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(1-((ALLYLAMINO)CARBONYL)-2-(4-ISOPROPYLPHENYL)VINYL)BENZAMIDE”, has a linear formula of C22H24N2O2 . Another related compound, “N-(1-((ALLYLAMINO)CARBONYL)-2-PHENYLVINYL)BENZAMIDE”, has a linear formula of C19H18N2O2 .


Chemical Reactions Analysis

The Kulinkovich reaction mechanism involves two successive stages of transmetallation of the committed Grignard reagent, leading to an intermediate dialkyldiisopropoxytitanium complex . This complex undergoes a dismutation to give an alkane molecule and a titanacyclopropane .


Physical And Chemical Properties Analysis

The compound “N-(1-((ALLYLAMINO)CARBONYL)-2-(4-ISOPROPYLPHENYL)VINYL)BENZAMIDE” has a molecular weight of 348.449 . Another related compound, “N-(1-((ALLYLAMINO)CARBONYL)-2-PHENYLVINYL)BENZAMIDE”, has a molecular weight of 306.368 .

Safety and Hazards

Sigma-Aldrich provides these compounds to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

4-butoxy-N-[(2E,4E)-1-oxo-5-phenyl-1-(prop-2-enylamino)penta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-3-5-19-30-22-16-14-21(15-17-22)24(28)27-23(25(29)26-18-4-2)13-9-12-20-10-7-6-8-11-20/h4,6-17H,2-3,5,18-19H2,1H3,(H,26,29)(H,27,28)/b12-9+,23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONIXYMLVFYTBL-PXHMOYOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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